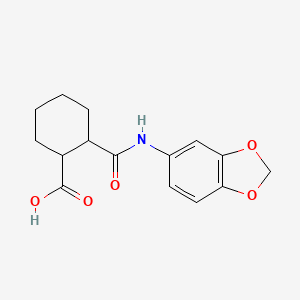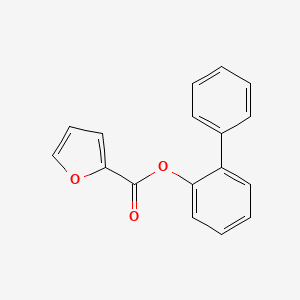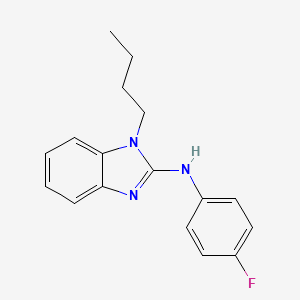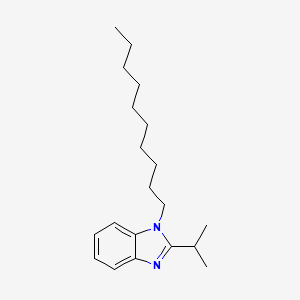![molecular formula C22H25N3O2 B10978406 N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10978406.png)
N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that features both an indole and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the reaction of an indole derivative with an acetylamino phenyl compound. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the amide bond. Common reagents used in the synthesis include acetic anhydride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where indole derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The acetylamino group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H25N3O2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)25-14-17(20-9-4-5-10-21(20)25)11-12-22(27)24-19-8-6-7-18(13-19)23-16(3)26/h4-10,13-15H,11-12H2,1-3H3,(H,23,26)(H,24,27) |
InChI-Schlüssel |
AFOZPGNHXGLMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B10978326.png)

![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10978338.png)
![Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10978340.png)

![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10978361.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10978368.png)
![methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10978370.png)


methanone](/img/structure/B10978381.png)


